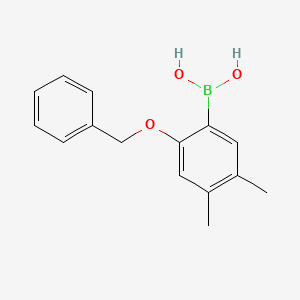

2-Benzyloxy-4,5-dimethylphenylboronic acid

Description

Properties

IUPAC Name |

(4,5-dimethyl-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO3/c1-11-8-14(16(17)18)15(9-12(11)2)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNNLFRTSPULKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OCC2=CC=CC=C2)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101206018 | |

| Record name | Boronic acid, B-[4,5-dimethyl-2-(phenylmethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101206018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-80-7 | |

| Record name | Boronic acid, B-[4,5-dimethyl-2-(phenylmethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4,5-dimethyl-2-(phenylmethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101206018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Benzyloxy 4,5 Dimethylphenylboronic Acid and Analogs

Historical Development of Arylboronic Acid Synthesis Methodologies

The preparation of arylboronic acids has evolved significantly over the past century, with methods being refined to improve yields, functional group tolerance, and operational simplicity. Three major strategies have emerged as the most powerful and versatile: halogen-boron exchange, directed ortho-metalation, and palladium-catalyzed borylation.

Halogen-Boron Exchange Routes

One of the earliest and most fundamental methods for the synthesis of arylboronic acids involves the reaction of an organometallic reagent, typically an organolithium or Grignard reagent, with a trialkyl borate (B1201080) ester. nih.govorganic-chemistry.org This approach, known as halogen-boron exchange, is a two-step process. First, an aryl halide is converted into its corresponding organometallic derivative through reaction with a metal such as lithium or magnesium. organic-chemistry.org This organometallic intermediate is then reacted with a borate ester, such as trimethyl borate or triisopropyl borate, at low temperatures to form a boronate ester. Subsequent hydrolysis of the boronate ester affords the desired arylboronic acid. nih.gov

The use of Grignard reagents, formed by the reaction of an aryl halide with magnesium metal, is a classic approach. acs.org However, the formation of these reagents can sometimes be sluggish and may require activation of the magnesium. A significant improvement in this area has been the use of lithium-halogen exchange, which is often faster and more reliable, particularly for the synthesis of complex arylboronic acids. organic-chemistry.orgnih.gov This reaction typically employs alkyllithium reagents, such as n-butyllithium or tert-butyllithium, to exchange with an aryl bromide or iodide. The rate of exchange generally follows the trend I > Br > Cl, with aryl fluorides being largely unreactive. organic-chemistry.org

A key challenge in these methods is the potential for the organometallic intermediate to add to the borate ester multiple times, leading to the formation of diaryl- and triarylborane byproducts. wikipedia.org To mitigate this, the reaction is typically carried out at very low temperatures (e.g., -78 °C) and often with an excess of the borate ester. wikipedia.org

Directed ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho-position. wikipedia.orgsemanticscholar.org The resulting aryllithium species can then be trapped with an electrophile, such as a borate ester, to yield the corresponding ortho-substituted arylboronic acid. organic-chemistry.org

A wide variety of functional groups can act as DMGs, including amides, carbamates, ethers, and sulfonamides. semanticscholar.org The benzyloxy group itself can act as a directing group, although it is considered a moderate to weak DMG. nih.govresearchgate.net The efficiency of the ortho-lithiation can be enhanced by the presence of other coordinating groups on the ring or by using stronger alkyllithium bases in combination with additives like tetramethylethylenediamine (TMEDA). nih.govresearchgate.net This approach is particularly valuable for the synthesis of highly substituted arylboronic acids where traditional electrophilic aromatic substitution reactions would lack regioselectivity.

Palladium-Catalyzed Borylation Protocols

The development of palladium-catalyzed borylation reactions has revolutionized the synthesis of arylboronic acids and their esters. These methods offer excellent functional group tolerance and milder reaction conditions compared to traditional organometallic routes. nih.gov The most common approach is the Miyaura borylation, which involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov

The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with the diboron reagent and reductive elimination to afford the arylboronate ester and regenerate the catalyst. A wide range of palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction, allowing for the borylation of even challenging substrates like aryl chlorides. nih.gov The resulting boronate esters are often stable enough to be isolated and purified, and can be readily hydrolyzed to the corresponding boronic acids if required.

Specific Synthetic Pathways to 2-Benzyloxy-4,5-dimethylphenylboronic Acid

Precursor Synthesis and Functional Group Transformations

The synthesis of the target molecule would likely commence from a readily available starting material, 4,5-dimethylphenol. A proposed synthetic sequence is outlined below:

Bromination of 4,5-Dimethylphenol: The first step would be the regioselective bromination of 4,5-dimethylphenol at the position ortho to the hydroxyl group. This can be achieved using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The hydroxyl group is an activating, ortho-, para-director, and since the para-position is blocked, bromination is expected to occur at one of the ortho-positions.

Benzylation of 2-Bromo-4,5-dimethylphenol: The phenolic hydroxyl group of the brominated intermediate would then be protected as a benzyl (B1604629) ether. This is a standard functional group transformation, typically carried out by reacting the phenol (B47542) with benzyl bromide or benzyl chloride in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This reaction yields the key precursor, 1-bromo-2-benzyloxy-4,5-dimethylbenzene.

Optimized Reaction Conditions and Reagent Selection

With the precursor, 1-bromo-2-benzyloxy-4,5-dimethylbenzene, in hand, the final borylation step can be accomplished via a halogen-metal exchange followed by reaction with a borate ester.

The most common method would be a lithium-halogen exchange . The aryl bromide would be dissolved in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and cooled to a low temperature, typically -78 °C. An alkyllithium reagent, most commonly n-butyllithium, would then be added dropwise to effect the exchange. The resulting aryllithium species is then quenched by the addition of a trialkyl borate, with triisopropyl borate often being preferred over trimethyl borate to minimize the formation of over-addition byproducts. Finally, acidic workup would yield the desired this compound.

Alternatively, a Grignard reaction could be employed. This would involve the formation of the Grignard reagent from 1-bromo-2-benzyloxy-4,5-dimethylbenzene and magnesium turnings in THF. The subsequent reaction with a borate ester would proceed similarly to the lithiation route.

The table below summarizes typical conditions for the key borylation step, drawn from analogous syntheses of substituted phenylboronic acids.

| Parameter | Condition | Rationale |

| Borylation Method | Lithium-halogen exchange | Generally faster and more reliable than Grignard formation. |

| Alkyllithium Reagent | n-Butyllithium | Commonly used and commercially available. |

| Solvent | Anhydrous THF or Diethyl Ether | Essential for the stability of the organolithium intermediate. |

| Temperature | -78 °C | Crucial to prevent side reactions and decomposition of the aryllithium. |

| Borate Ester | Triisopropyl borate | The bulky isopropyl groups help to prevent multiple additions of the aryllithium to the boron center. wikipedia.org |

| Workup | Acidic (e.g., dilute HCl) | To hydrolyze the boronate ester to the final boronic acid. |

The following table presents data from the synthesis of analogous substituted phenylboronic acids, which can inform the expected efficiency of the proposed synthesis.

| Aryl Halide Precursor | Borylation Method | Borate Ester | Yield (%) | Reference |

| 3-Bromopyridine | Lithium-halogen exchange | Triisopropyl borate | 85-90 | nih.gov |

| Aryl Bromides | Grignard Reaction | Triisopropyl borate | >90 | researchgate.net |

| ortho-Substituted Aryl Halides | LTMP/Lithiation | Triisopropyl borate | 53-94 | organic-chemistry.org |

| 2,6-Dimethylphenyl Bromide | Grignard Reaction | Trialkyl borate | Optimized yields reported | nih.gov |

Given the structural similarities, it is reasonable to expect that the synthesis of this compound from its corresponding bromo-precursor would proceed in good to excellent yield under optimized conditions.

Purification and Characterization Techniques (focused on method development)

The isolation and purification of arylboronic acids, such as this compound, are critical steps that significantly influence the success of subsequent reactions. The inherent tendency of boronic acids to form cyclic anhydrides (boroxines) upon dehydration complicates purification, often leading to challenges in characterization and stoichiometry. Consequently, robust method development for purification is a key area of research.

Common purification strategies often begin with recrystallization. researchgate.net However, the choice of solvent is crucial and can be challenging. For many arylboronic acids, recrystallization from hot water or ethanol (B145695) has proven effective. reddit.com Another powerful technique involves derivatization to facilitate separation. Arylboronic acids can be treated with a base to form boronate salts, which can be isolated from non-acidic impurities by solvent extraction. google.com Subsequent acidification of the purified salt regenerates the pure boronic acid. google.com For instance, forming a crystalline adduct with diethanolamine (B148213) is a well-established method; the adduct often precipitates from ethereal solutions, leaving soluble impurities behind, and the boronic acid can be recovered by treatment with acid. reddit.com

Chromatographic methods are also employed, though they can be problematic due to the interaction of the boronic acid group with standard silica (B1680970) gel, leading to peak tailing, decomposition, or irreversible adsorption. researchgate.netresearchgate.net To mitigate these issues, modified chromatographic techniques have been developed. One effective approach is the use of silica gel that has been pre-treated or impregnated with boric acid, which suppresses the undesired interactions and allows for successful purification of pinacol (B44631) boronate esters. researchgate.net For more polar boronic acids, neutral alumina (B75360) has been used as the stationary phase. researchgate.net In some cases, specialized scavenger resins, such as those containing diethanolamine (DEAM) functional groups, can selectively bind and remove boronic acid impurities from a product mixture. andersonsprocesssolutions.com

Characterization of this compound relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable; ¹H NMR is used to confirm the aromatic and benzylic protons, while ¹³C NMR identifies all carbon atoms in the structure. ¹¹B NMR spectroscopy is particularly useful, showing a characteristic signal for the boronic acid group. orgsyn.org High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule. mdpi.com

Table 1: Summary of Purification Techniques for Arylboronic Acids

| Purification Method | Principle | Advantages | Common Impurities Targeted |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a specific solvent system at varying temperatures. researchgate.netreddit.com | Simple, cost-effective, and can yield high-purity material. | Unreacted starting materials, side-products. |

| Acid-Base Extraction | Conversion of the acidic boronic acid to a water-soluble salt using a base, allowing separation from neutral organic impurities. google.com | Effective for removing non-acidic impurities. | Neutral organic byproducts. |

| Derivatization (e.g., with diethanolamine) | Formation of a stable, crystalline adduct that can be easily separated by filtration, followed by regeneration of the boronic acid. reddit.com | Highly selective, often yields very pure product. | Isomers, boroxines, and other closely related impurities. |

| Chromatography on Modified Silica | Use of boric acid-impregnated silica gel to prevent decomposition and improve separation of boronate esters. researchgate.net | Enables chromatographic purification of otherwise unstable esters. | Homocoupling byproducts, starting materials. |

| Scavenger Resins | Use of functionalized polymers (e.g., DEAM-PS) to selectively bind and remove residual boronic acids from a solution. andersonsprocesssolutions.com | Excellent for removing trace amounts of boronic acid from final products. | Residual boronic acid in API synthesis. |

Preparation of Derivative Forms: Boronate Esters

While arylboronic acids are foundational reagents, their direct use can be hampered by their limited stability, propensity for protodeboronation, and the formation of boroxine (B1236090) anhydrides. To overcome these limitations, they are frequently converted into more stable and manageable derivative forms, most notably boronate esters. mdpi.com These esters, particularly cyclic esters formed with diols, are generally more robust, less prone to dehydration, and exhibit better solubility in organic solvents. Their enhanced stability makes them ideal for purification by silica gel chromatography (especially with modified silica) and for long-term storage. acs.org

Synthesis of Pinacol and other Cyclic Boronate Esters

The most common and synthetically valuable derivatives are the pinacol esters. The synthesis of this compound pinacol ester would typically be achieved through the direct esterification of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This reaction is an equilibrium process, and to drive it to completion, the water generated during the reaction is typically removed. orgsyn.org This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or by using a dehydrating agent. orgsyn.org The reaction is generally straightforward and high-yielding.

Alternative cyclic boronate esters can be prepared using other diols, such as neopentyl glycol or 1,1,2,2-tetraethylethylene glycol (Epin). acs.org The choice of diol can influence the stability and reactivity of the resulting ester. For example, aryl boronic 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have been shown to be exceptionally stable, allowing for easy purification by conventional silica gel chromatography where the corresponding pinacol esters might struggle. acs.org

Table 2: General Conditions for the Synthesis of Aryl Pinacol Boronate Esters

| Starting Material | Reagent | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Arylboronic Acid | Pinacol | Toluene | Reflux with Dean-Stark trap | 94% | orgsyn.org |

| Aryl Halide (Br, I) | Bis(pinacolato)diboron (B₂pin₂) | Dioxane | Pd(dppf)Cl₂, KOAc, 80 °C | Good to excellent | orgsyn.org |

| Arylamine | Bis(pinacolato)diboron (B₂pin₂) | MeCN | tBuONO, 80 °C | Moderate to good | orgsyn.orgrsc.org |

| Arene | Bis(pinacolato)diboron (B₂pin₂) | THF | Iridium catalyst, 80-100 °C | Good to excellent | organic-chemistry.org |

Utility of Boronate Esters in Synthetic Sequences

Aryl boronate esters are indispensable intermediates in modern organic synthesis, primarily due to their central role in the Suzuki-Miyaura cross-coupling reaction. mdpi.comsigmaaldrich.com The conversion of this compound to its pinacol ester facilitates its use in these palladium-catalyzed reactions. The ester form provides a stable, well-defined source of the aryl nucleophile, allowing for precise control over stoichiometry and leading to more reproducible and higher-yielding coupling outcomes compared to the free boronic acid. acs.org

The stability of the boronate ester group allows for a wide range of functional groups to be present on either coupling partner, making it a highly versatile method for constructing carbon-carbon bonds. acs.org For instance, the 2-Benzyloxy-4,5-dimethylphenyl moiety can be coupled with various aryl or vinyl halides or triflates to synthesize complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials. The reaction tolerates functionalities like ethers, amines, and halides on the coupling partners. acs.org Beyond cross-coupling, aryl boronate esters can be transformed into other functional groups; for example, they can be hydroxylated to form phenols under mild, metal-free conditions using N-oxides, providing a strategic advantage when direct aromatic hydroxylation is difficult. nih.gov

Table 3: Examples of Suzuki-Miyaura Reactions Utilizing Aryl Boronate Esters

| Aryl Boronate Ester | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 4-Bromophenylboronic acid MIDA ester | 4-Tolylboronic acid | Pd(OAc)₂ / (2-Biphenyl)dicyclohexylphosphine | K₃PO₄ | THF / H₂O | Biaryl | orgsyn.org |

| Various Aryl-Bpin | Aryl Bromides | Pd(dba)₂ / Bis(2-di-tert-butylphosphinophenyl)ether | K₃PO₄ | Toluene | Biaryl | organic-chemistry.org |

| Aryl-Bpin | Alkenes (three-component reaction with B₂pin₂) | Pd(OAc)₂ / SPhos | None (aerobic) | Dioxane | Arylborated Alkane | acs.org |

| 2-(Benzyloxy)phenylboronic acid | Aryl Halides | Palladium Complex | Base | Various | Biaryl | sigmaaldrich.com |

Chemical Reactivity and Transformation Pathways of 2 Benzyloxy 4,5 Dimethylphenylboronic Acid

General Reactivity of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds characterized by a boron atom bonded to an aryl group and two hydroxyl groups. Their reactivity is dominated by the properties of the boronic acid moiety, -B(OH)₂.

Lewis Acidity and Interactions with Nucleophiles

The boron atom in arylboronic acids possesses an empty p-orbital, which makes it electron-deficient and confers Lewis acidic properties. nih.gov This Lewis acidity allows boronic acids to interact with Lewis bases (nucleophiles). nih.govresearchgate.net In aqueous solutions, boronic acids exist in equilibrium with their corresponding anionic tetrahedral boronate species, formed by the addition of a hydroxide (B78521) ion. nih.gov The propensity to form this boronate complex is a key aspect of their chemistry.

The Lewis acidity can be harnessed in catalysis. For instance, highly electron-deficient arylboronic acids can act as catalysts to activate alcohols for nucleophilic substitution. nih.gov The interaction with nucleophiles is fundamental to many of their applications. In the Petasis borono-Mannich reaction, for example, arylboronic acids react with amines and carbonyl compounds, where the boronic acid acts as the nucleophilic aryl source after activation. researchgate.net Similarly, under certain conditions, arylboronic acids can function as effective nucleophiles in transition-metal-free substitution reactions. researchgate.net The strength of the Lewis acidity and the subsequent interaction with nucleophiles can be tuned by the electronic nature of the substituents on the aryl ring. nih.gov

Factors Influencing Lewis Acidity of Arylboronic Acids

| Factor | Description | Impact on Lewis Acidity | Reference |

|---|---|---|---|

| Electronic Effects | Electron-withdrawing groups (EWGs) on the aryl ring increase the electrophilicity of the boron atom. | Increases Lewis acidity. | nih.gov |

| Solvent | In aqueous media, interaction with water leads to the formation of a tetrahedral boronate anion, [ArB(OH)₃]⁻. | The equilibrium between the trigonal acid and tetrahedral boronate is solvent-dependent. | nih.gov |

| Steric Hindrance | Bulky ortho substituents can sterically inhibit the transition from a trigonal planar boronic acid to a tetrahedral boronate ion. | Reduces effective Lewis acidity. | nih.gov |

| Intramolecular Hydrogen Bonding | Ortho substituents capable of hydrogen bonding (e.g., -OH, -F) can interact with the B(OH)₂ group. | Can enhance acidity through stabilization of the boronate form. | nih.gov |

Dehydration and Anhydride (B1165640) Formation

Arylboronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines (or anhydrides). nih.gov This is a reversible equilibrium process that typically occurs upon heating or under dehydrating conditions, such as with phosphorus pentoxide or by azeotropic removal of water. nih.govyoutube.com

The formation of a boroxine (B1236090) from three molecules of boronic acid involves the loss of three molecules of water. Boroxines are generally less reactive than the corresponding boronic acids in some reactions, such as Suzuki-Miyaura coupling, and their formation can sometimes be undesirable. However, they can serve as a stable, less polar form of the boronic acid and often readily convert back to the monomeric acid in the presence of water. The equilibrium between the boronic acid and its boroxine anhydride is influenced by factors such as concentration, solvent, and temperature. youtube.comcoconote.app

Susceptibility to Protodeboronation

Protodeboronation is a significant decomposition pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H). ed.ac.uknih.gov This side reaction is particularly problematic in base-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid reagent. ed.ac.uk

The mechanism and rate of protodeboronation are highly dependent on the reaction conditions and the substrate. core.ac.ukacs.org It can occur under acidic, basic, or even neutral conditions and can be promoted by factors like heat and UV irradiation. researchgate.net Under basic conditions (pH > 13), the reaction typically proceeds through the more reactive arylboronate anion. core.ac.ukacs.org Studies have identified multiple mechanistic pathways, including concerted ipso-protonation of the boronate and a pathway involving the liberation of a transient aryl anion for highly electron-deficient systems. core.ac.ukacs.org The rate of protodeboronation does not always correlate with the Lewis acidity of the boronic acid, especially when ortho substituents are present. core.ac.uk

Key Factors Influencing Protodeboronation Rate

| Factor | Effect on Protodeboronation Rate | Reference |

|---|---|---|

| pH | Rate is often fastest at high pH due to the formation of the more reactive boronate anion. Self-catalysis can occur when pH is close to the pKa. | ed.ac.uknih.gov |

| Electronic Effects | Electron-deficient arylboronic acids are generally more susceptible to base-catalyzed protodeboronation. | core.ac.uk |

| Ortho Substituents | The presence of ortho substituents can have complex effects, sometimes accelerating the reaction, but a direct correlation with Lewis acidity is not observed. | core.ac.uk |

| Temperature | Higher temperatures generally increase the rate of protodeboronation. | researchgate.net |

Influence of Benzyloxy and Dimethyl Substituents on Reactivity

The specific structure of 2-benzyloxy-4,5-dimethylphenylboronic acid, with its ortho-benzyloxy group and meta/para-dimethyl groups relative to the boronic acid, creates a unique reactivity profile governed by both steric and electronic effects.

Steric Effects of ortho-Substituents on Reaction Efficacy

The benzyloxy group is positioned ortho to the boronic acid moiety in the title compound. Ortho substituents are known to exert significant steric hindrance, which can impede the approach of reagents to the boron center. This steric bulk can be a major challenge in reactions like the Suzuki-Miyaura coupling. rsc.orgrsc.org

Specifically, the transmetalation step in the Suzuki-Miyaura catalytic cycle, which involves the transfer of the aryl group from boron to the palladium center, can be slowed down considerably by bulky ortho groups. rsc.org To overcome this, highly active catalyst systems, often employing specialized phosphine (B1218219) ligands, are required to facilitate the coupling of sterically hindered arylboronic acids. rsc.orgresearchgate.net For instance, efficient coupling of di-ortho-substituted aryl halides with alkylboronic acids has been achieved using a Pd-AntPhos catalyst, highlighting the need for tailored catalytic solutions to address severe steric hindrance. rsc.org While the title compound is not di-ortho-substituted, the bulky benzyloxy group presents a significant steric barrier that would likely necessitate optimized reaction conditions or highly active catalysts for efficient cross-coupling. nih.govacs.org

Electronic Modulation by the Benzyloxy Moiety

The benzyloxy group influences the reactivity of the boronic acid through two opposing electronic effects:

Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond framework.

Resonance Effect (+R): The oxygen atom's lone pair of electrons can be delocalized into the aromatic pi-system, donating electron density to the ring.

Diversification through Functional Group Interconversions on the Phenyl Ring

The presence of multiple functional groups on the phenyl ring of this compound offers opportunities for a variety of chemical transformations. These reactions allow for the introduction of new functionalities and the construction of more complex molecular architectures.

Reactions at the Benzyl (B1604629) Ether Linkage (e.g., selective deprotection for further functionalization)

The benzyl ether group in this compound serves as a protective group for the phenolic oxygen. Its selective removal is a key step to unmask the hydroxyl group, which can then participate in a wide range of subsequent functionalization reactions. Several methods are available for the deprotection of benzyl ethers, each with its own advantages and substrate scope. organic-chemistry.org

One of the most common and efficient methods for benzyl ether cleavage is palladium-catalyzed hydrogenation . organic-chemistry.org This reaction is typically carried out using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The reaction proceeds under mild conditions and generally affords the corresponding phenol (B47542) in high yield. organic-chemistry.org For substrates containing other reducible functional groups, a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) can be employed to achieve selective deprotection. organic-chemistry.org

Strong acids can also be utilized to cleave benzyl ethers, although this method is generally limited to substrates that can withstand acidic conditions. organic-chemistry.org

Oxidative cleavage presents another alternative for deprotection. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effectively remove the benzyl group, particularly in p-methoxybenzyl ethers where the methoxy (B1213986) group stabilizes the intermediate carbocation. organic-chemistry.org Recent studies have also reported the use of photoirradiation in conjunction with DDQ for the deprotection of simple benzyl ethers. organic-chemistry.org

A patent describes a method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid from 2,4,5-trimethoxybenzoic acid by reacting it with a straight chain or cyclic amine in a polar aprotic solvent at high temperatures. google.com While this reaction involves a different starting material, it highlights a potential strategy for functionalizing the core structure after deprotection.

Transformations on the Dimethylphenyl Core

The dimethylphenyl core of this compound is also amenable to various chemical transformations, allowing for further diversification of the molecule. The directing effects of the benzyloxy, boronic acid, and methyl groups play a crucial role in determining the regioselectivity of these reactions.

While specific literature on the functionalization of the this compound core is limited, general principles of electrophilic aromatic substitution on substituted benzenes can be applied. The benzyloxy group is an ortho-, para-director, while the boronic acid group is a meta-director. The two methyl groups are also ortho-, para-directing. The interplay of these directing effects will govern the position of incoming electrophiles.

Potential transformations of the dimethylphenyl core include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using various halogenating agents. These halogenated derivatives can then serve as precursors for further cross-coupling reactions.

Nitration: The introduction of a nitro group can be accomplished using standard nitrating agents. The nitro group can subsequently be reduced to an amino group, opening up another avenue for functionalization.

Oxidation of Methyl Groups: The methyl groups on the phenyl ring could potentially be oxidized to carboxylic acids or other oxygenated functionalities under appropriate reaction conditions. This would provide another handle for further synthetic manipulations.

It is important to note that the reactivity of the dimethylphenyl core will be influenced by the presence of the other functional groups. Careful optimization of reaction conditions is often necessary to achieve the desired chemoselectivity and avoid unwanted side reactions. The study of related compounds, such as 2,5-dimethylphenylboronic acid nih.govmerckmillipore.com, 3,5-dimethylphenylboronic acid sigmaaldrich.com, and various isomers of benzyloxydimethylphenylboronic acid bldpharm.comuni.lubldpharm.com, can provide valuable insights into the potential reactivity of the target molecule.

Applications in Metal Catalyzed Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions Involving 2-Benzyloxy-4,5-dimethylphenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, most commonly between aryl or vinyl halides and an organoboron compound. libretexts.orgyoutube.com This palladium-catalyzed reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. mdpi.comnih.gov The general mechanism involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and finally, reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.commdpi.com

This compound, with its sterically hindered and electron-rich nature, presents specific considerations within the Suzuki-Miyaura coupling paradigm. The bulky benzyloxy group and the electron-donating methyl groups on the phenyl ring influence the reactivity and kinetics of the catalytic cycle.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps. libretexts.orgnih.gov However, the specific nature of the substrates, such as this compound, can influence the rate and efficiency of each step.

The initial and often rate-determining step in the Suzuki-Miyaura catalytic cycle is the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. libretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. The reactivity of the organic halide generally follows the order of I > OTf > Br > Cl. libretexts.org For less reactive halides like chlorides, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often necessary to facilitate the oxidative addition. libretexts.orgnih.gov

While specific oxidative addition studies focusing exclusively on reactions with this compound are not extensively documented in dedicated public literature, general principles for sterically hindered and electron-rich systems apply. The electronic properties of the aryl halide play a significant role; electron-withdrawing groups on the halide can accelerate the oxidative addition step. Conversely, the electron-rich nature of this compound does not directly participate in this step but becomes crucial in the subsequent transmetalation.

Transmetalation is the step where the organic moiety is transferred from the boron atom to the palladium center. youtube.com This process typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. The steric hindrance imparted by the benzyloxy and methyl groups on this compound can significantly impact the kinetics of this step. nih.gov Increased steric bulk around the boron atom can slow down the rate of transmetalation. nih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond, and the palladium catalyst is regenerated in its active Pd(0) state. youtube.comyoutube.com This step is generally fast and irreversible. The steric and electronic properties of the ligands on the palladium and the organic groups themselves can influence the rate of reductive elimination. rsc.org

For couplings involving sterically bulky partners like the 2-benzyloxy-4,5-dimethylphenyl group, the reductive elimination from the cis-diorganopalladium(II) complex is a key bond-forming event. The successful formation of the desired biaryl product depends on this step proceeding efficiently. While specific studies on the reductive elimination pathways involving this particular boronic acid are not widely available, research on related sterically hindered systems suggests that the conformation of the palladium intermediate is crucial for an effective reaction.

The success of a Suzuki-Miyaura coupling reaction heavily relies on the choice of the catalytic system, which includes the palladium source and the supporting ligands. dergipark.org.trnih.gov

A wide array of palladium-based catalysts have been developed for Suzuki-Miyaura reactions, broadly categorized as homogeneous and heterogeneous systems. mdpi.com

Homogeneous Catalysts: These catalysts are soluble in the reaction medium and often consist of a palladium precursor, such as palladium(II) acetate (B1210297) or a palladium(0) source like Pd(dba)2, combined with a stabilizing ligand. dergipark.org.trnih.gov For challenging substrates, including sterically hindered boronic acids, the use of bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is common. nih.govnih.govnih.gov These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and stabilize the catalytic intermediates. nih.gov

Heterogeneous Catalysts: These catalysts involve palladium species supported on a solid material, such as activated carbon (Pd/C), silica (B1680970), or metal-organic frameworks (MOFs). mdpi.comnih.govresearchgate.net A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture and potential for recycling. nih.gov Ligand-free Suzuki-Miyaura reactions using heterogeneous Pd/C in aqueous media have been reported, offering a greener and more economical approach. nih.govresearchgate.net The catalytic activity of these systems can sometimes be attributed to the leaching of soluble palladium species into the reaction medium, leading to a "quasi-homogeneous" mechanism. mdpi.com

The choice between a homogeneous and heterogeneous catalyst depends on the specific requirements of the synthesis, such as reaction scale, desired purity of the product, and cost-effectiveness. For the coupling of a sterically demanding substrate like this compound, a highly active homogeneous catalyst with specialized ligands might be necessary to achieve high yields.

Development of Catalytic Systems

Ligand Design and Optimization (Phosphine, N-Heterocyclic Carbenes, Palladacycles)

The ligand is a critical component of the catalytic system, stabilizing the metal center and modulating its reactivity to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgsigmaaldrich.com

Phosphine Ligands Tertiary phosphines are among the most common ancillary ligands for palladium-catalyzed cross-coupling. sigmaaldrich.com The choice of phosphine ligand can significantly impact reaction efficiency, with sterically bulky and electron-rich ligands often providing superior results, especially with less reactive coupling partners. A variety of phosphine ligands have been successfully employed in Suzuki-Miyaura coupling reactions involving arylboronic acids.

Table 1: Common Phosphine Ligands in Suzuki-Miyaura Coupling| Ligand Type | Examples | Key Features & Applications | Citation |

|---|---|---|---|

| Ferrocene-based | dppf (1,1′-Bis(diphenylphosphino)ferrocene) | Highly effective for a wide range of substrates, including heteroaryl coupling partners. | nih.gov |

| Biarylphosphines | SPhos, XPhos, RuPhos | Sterically demanding ligands that promote the coupling of challenging substrates like aryl chlorides and sterically hindered partners. | nih.gov |

| Basic Trialkylphosphines | PCy₃ (Tricyclohexylphosphine), P(t-Bu)₃ (Tri-tert-butylphosphine) | Strongly electron-donating and bulky; effective for activating less reactive bonds such as those in aryl chlorides. | sigmaaldrich.com |

| Triphenylphosphine | Ph₃P | A classical, widely used ligand, often employed in carbonylative Suzuki-Miyaura couplings. | mdpi.com |

N-Heterocyclic Carbenes (NHCs) N-Heterocyclic carbenes have emerged as powerful alternatives to phosphine ligands. sigmaaldrich.com NHCs form highly stable complexes with palladium and other transition metals, combining strong σ-donating properties with a unique steric profile that enhances catalytic activity. sigmaaldrich.comnih.gov Well-defined NHC-palladium(II) precatalysts are often used, which offer high stability, easy handling, and strict control over the metal-to-ligand ratio. sigmaaldrich.comnih.gov These robust catalysts can facilitate challenging cross-coupling reactions by promoting difficult oxidative addition steps and favoring the formation of the catalytically active monoligated palladium species. nih.govnih.gov

Palladacycles Palladacycles are a class of precatalysts where the palladium atom is part of a cyclic structure, bonded to both a carbon atom and a heteroatom of the ligand. These complexes are often thermally robust and insensitive to oxygen and moisture. sigmaaldrich.com Palladacycles developed by Bedford and Nájera have demonstrated exceptional activity in Suzuki-Miyaura reactions, capable of coupling aryl chlorides at very low catalyst loadings, with turnover numbers (TONs) exceeding one million in some cases. sigmaaldrich.com Some oxime-derived palladacycles can function as phosphane-free precatalysts, slowly forming palladium nanoparticles that are the active catalytic species. sigmaaldrich.com

Ligand-Free Catalysis

While ligands are typically essential, certain cross-coupling reactions can proceed under "ligand-free" conditions. In these systems, the solvent or other components of the reaction mixture may play a stabilizing role, or the reaction may be catalyzed by palladium nanoparticles formed in situ. For instance, some palladacycle precatalysts are considered "phosphane-free" and generate catalytically active nanoparticles under the reaction conditions. sigmaaldrich.com Similarly, copper-catalyzed N-arylation reactions with arylboronic acids have been developed that proceed effectively without the need for an external ligand, simplifying the reaction setup and purification. researchgate.net

Alternative Metal Catalysts (e.g., Nickel, Copper)

While palladium is the most common metal for Suzuki-Miyaura coupling, research has focused on more abundant and cost-effective alternatives like nickel and copper.

Nickel-Catalyzed Couplings Nickel catalysts have proven effective for the cross-coupling of arylboronic acids with various electrophiles, including benzylic ammonium (B1175870) salts and 2-chloropyridines. nih.govwisc.edu These reactions often proceed under mild conditions, exhibit excellent functional group tolerance, and can even achieve stereospecific transformations. nih.gov For example, the nickel-catalyzed coupling of benzylic ammonium triflates with aryl boronic acids provides a general method for synthesizing diarylmethanes. nih.gov

Copper-Catalyzed Couplings Copper-catalyzed cross-coupling reactions offer a powerful method for forming carbon-heteroatom (C-N, C-O, C-S) bonds using arylboronic acids. researchgate.netnih.govnih.gov These reactions are attractive due to their mild conditions, often running at room temperature and open to the air. researchgate.net The scope of copper catalysis has been expanded to include C-C bond formation as well. chemrxiv.org In many copper-catalyzed oxidative couplings, a redox buffer system is employed to ensure the copper catalyst remains in the appropriate oxidation state for efficient catalytic turnover. nih.gov

Reaction Condition Optimization

Fine-tuning reaction parameters such as the solvent, base, and temperature is crucial for maximizing the yield and selectivity of cross-coupling reactions.

Solvent Systems (Aqueous, Organic, Green Solvents)

The choice of solvent is critical as it must solubilize the reactants and catalyst while facilitating the reaction. A wide array of solvents has been utilized for cross-coupling reactions with arylboronic acids.

Table 2: Solvent Systems for Cross-Coupling Reactions| Solvent Category | Examples | Typical Use Case | Citation |

|---|---|---|---|

| Aqueous Systems | THF/H₂O, Dioxane/H₂O, DMF/H₂O | Classic Suzuki-Miyaura conditions. Water is often necessary to dissolve the inorganic base and facilitate transmetalation. | yonedalabs.comnih.gov |

| Organic Solvents | Toluene (B28343), Dioxane, THF, DMF | Widely used for their ability to dissolve organic substrates and catalysts at various temperatures. | yonedalabs.com |

| Green Solvents | Water, Cyclopentyl methyl ether (CPME)/H₂O | Used to develop more environmentally benign protocols. CPME is a greener alternative to solvents like THF and dioxane. | nih.gov |

Base Selection and Role

The base plays a fundamental role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. yonedalabs.comlibretexts.org The strength and type of base can dramatically influence the reaction's outcome.

Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most commonly used. yonedalabs.comnih.gov Cesium carbonate is often effective for challenging couplings due to its high solubility in organic solvents and the fluoride-scavenging effect of the cesium cation. nih.gov

Organic Bases : Amines such as triethylamine (B128534) (TEA) are sometimes used, particularly in copper-catalyzed couplings. researchgate.net

Strong Bases : Hydroxides (NaOH) and alkoxides (NaOMe) can be used, but their high basicity may not be compatible with sensitive functional groups. libretexts.org

The selection of the base is often interdependent with the choice of solvent and catalyst system. For instance, studies have shown that for a given catalyst, changing the base from K₃PO₄ to Cs₂CO₃ can significantly alter the reaction yield. nih.gov

Temperature and Pressure Effects

Temperature is a key parameter for controlling reaction rates. While early Suzuki-Miyaura protocols often required elevated temperatures (e.g., 70-100 °C) to drive the reaction to completion, significant progress has been made in developing catalytic systems that are highly active at room temperature. nih.govresearchgate.net However, higher temperatures may still be necessary for less reactive substrates, such as aryl chlorides. sigmaaldrich.com Research has shown a direct correlation between temperature and yield up to an optimal point, after which side reactions or catalyst decomposition may occur. researchgate.net For example, in one study, the product yield increased proportionally with temperature up to 75 °C. researchgate.net

Pressure is generally not a critical variable for standard Suzuki-Miyaura cross-coupling reactions, which are typically run at atmospheric pressure. However, it becomes a key parameter in related processes like carbonylative cross-couplings, where carbon monoxide (CO) gas is used as a reactant under pressure. mdpi.com

Additives and Phase Transfer Catalysts

The efficiency of Suzuki-Miyaura coupling reactions can often be enhanced by the use of additives. While specific studies detailing the use of additives with this compound are not prevalent, the general principles of Suzuki-Miyaura chemistry suggest that certain additives could be beneficial. For instance, the addition of a phase transfer catalyst, such as a quaternary ammonium salt, can be advantageous in biphasic reaction systems. These catalysts facilitate the transfer of the boronate species from an aqueous basic phase to the organic phase containing the palladium catalyst and the aryl halide, thereby increasing the reaction rate.

In many Suzuki-Miyaura reactions, the choice of base is critical. Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate (B84403) are commonly employed to activate the boronic acid. The solubility of these bases can be a limiting factor, and the use of a phase transfer catalyst can help overcome this issue, leading to a more homogeneous reaction environment and improved yields.

| Catalyst System Component | Function | Potential Impact on Reactions with this compound |

| Palladium Catalyst | Active metal center for the catalytic cycle | Essential for the coupling reaction. |

| Ligand | Stabilizes and activates the palladium catalyst | Influences reaction rate and scope. |

| Base | Activates the boronic acid to form the boronate | Necessary for transmetalation. |

| Phase Transfer Catalyst | Facilitates inter-phase transport of reactants | Can improve reaction rates in biphasic systems. |

| Solvent | Medium for the reaction | Affects solubility of reactants and catalyst. |

Scope and Limitations in Biaryl Synthesis

The utility of this compound is largely defined by its reactivity profile with various coupling partners in the synthesis of biaryls.

In Suzuki-Miyaura reactions, the reactivity of the aryl halide coupling partner generally follows the order: I > Br > Cl. Aryl iodides are the most reactive due to the weaker carbon-iodine bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst. Consequently, couplings with aryl iodides often proceed under milder conditions and with lower catalyst loadings.

Aryl bromides are also effective coupling partners for this compound, though they may require slightly more forcing conditions, such as higher temperatures or more active catalyst systems. The synthesis of various biaryl compounds has been achieved using this boronic acid in combination with a range of substituted aryl bromides.

Aryl chlorides are the least reactive and most challenging substrates for Suzuki-Miyaura couplings due to the strong carbon-chlorine bond. Successful coupling with aryl chlorides typically necessitates the use of specialized, electron-rich and bulky phosphine ligands on the palladium catalyst to promote the difficult oxidative addition step. While challenging, the use of such advanced catalytic systems can enable the formation of biaryls from the more cost-effective and readily available aryl chlorides.

A patent for the synthesis of Rho kinase inhibitors describes the coupling of (4-(benzyloxy)-2,5-dimethylphenyl)boronic acid with a substituted pyrimidin-2-amine derivative (a heteroaryl chloride) using a palladium catalyst, indicating its utility in the synthesis of complex, biologically active molecules.

The scope of Suzuki-Miyaura reactions extends to the use of heteroaryl halides as coupling partners. These reactions are of significant importance in medicinal chemistry, as many pharmaceutical agents contain heteroaromatic scaffolds. The coupling of this compound with heteroaryl halides can be influenced by the nature of the heterocycle and the position of the halogen. Electron-deficient heterocycles, for example, can be more reactive in the oxidative addition step. As mentioned, the successful coupling with a heteroaryl chloride in the synthesis of Rho kinase inhibitors demonstrates the viability of this approach.

In complex molecules with multiple potential reaction sites, achieving high regioselectivity is a significant challenge. For a symmetrically substituted compound like this compound, the primary point of coupling is at the carbon atom bearing the boronic acid group. However, in the coupling partner, if multiple halides are present, the inherent differences in their reactivity (e.g., iodine vs. bromine) or steric and electronic effects from other substituents on the ring can direct the coupling to a specific position.

Stereoselectivity is generally not a factor in the coupling of two sp2-hybridized centers, as is the case in the formation of simple biaryls. However, in the synthesis of atropisomers (stereoisomers arising from restricted rotation around a single bond), the steric bulk of the ortho-substituents, such as the benzyloxy group in this compound, can play a crucial role in hindering rotation and leading to the formation of stable, chiral biaryls. The specific conditions of the Suzuki-Miyaura reaction can influence the ratio of atropisomers formed.

Other Carbon-Carbon Bond Forming Reactions

Beyond the Suzuki-Miyaura reaction, boronic acids are versatile reagents in other carbon-carbon bond-forming transformations.

The Chan-Lam coupling is a copper-catalyzed reaction that typically forms carbon-heteroatom bonds (C-N, C-O, C-S). However, variations of this reaction can also be used to form carbon-carbon bonds. These oxidative couplings proceed through a different mechanism than the palladium-catalyzed Suzuki-Miyaura reaction and often utilize a copper catalyst in the presence of an oxidant, such as air (oxygen).

While there is a lack of specific literature detailing the use of this compound in Chan-Lam carbon-carbon bond-forming reactions, the general reactivity of arylboronic acids in such transformations is established. These reactions provide an alternative pathway to biaryl structures and can sometimes offer complementary reactivity to palladium-catalyzed methods. The electronic properties of the boronic acid, including the electron-donating methyl groups on this compound, would likely influence its reactivity in these oxidative coupling processes.

Alkylation and Alkenylation Reactions

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While traditionally used for aryl-aryl coupling, this reaction can be adapted for alkylation and alkenylation.

Alkylation Reactions: The coupling of arylboronic acids with alkyl halides, particularly those with sp³-hybridized carbons, has historically been challenging due to slow oxidative addition and the potential for β-hydride elimination. However, advancements in catalyst design, employing specialized ligands and reaction conditions, have expanded the scope to include these transformations. For instance, the use of potassium aryltrifluoroborates with benzylic halides has proven effective for creating methylene-linked biaryl systems. nih.gov

Alkenylation Reactions: The reaction of arylboronic acids with alkenyl halides or triflates is a well-established and reliable method for synthesizing substituted alkenes. This process, often referred to as a vinylation reaction, proceeds with high stereoselectivity, typically retaining the geometry of the alkenyl partner.

No specific examples of this compound in alkylation or alkenylation reactions were identified in the surveyed literature.

Other Established Cross-Coupling Protocols

Beyond the Suzuki-Miyaura reaction, several other cross-coupling protocols are fundamental in organic synthesis.

Stille Coupling: This reaction involves the coupling of an organostannane with an organohalide, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: A key method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, the Sonogashira reaction is typically catalyzed by a combination of palladium and copper complexes. sigmaaldrich.com This reaction is invaluable for the synthesis of acetylenic compounds. sigmaaldrich.com

Liebeskind-Srogl Coupling: This cross-coupling reaction is unique as it enables the formation of carbon-carbon bonds from a thioester and a boronic acid, mediated by a palladium catalyst and a stoichiometric copper(I) carboxylate co-catalyst. nih.govmdpi.com It proceeds under neutral conditions and is particularly useful for synthesizing ketones from thioesters. nih.govmdpi.com

Detailed searches of chemical literature did not reveal any documented use of this compound in Stille, Sonogashira, or Liebeskind-Srogl coupling reactions.

Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O)

The formation of carbon-heteroatom bonds is crucial in the synthesis of pharmaceuticals and other biologically active molecules.

C-N Bond Formation (Buchwald-Hartwig and Chan-Lam Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, and it has become a premier method for synthesizing arylamines. bldpharm.com The reaction is highly versatile, accommodating a wide range of amine and aryl partners through the use of specialized phosphine ligands. bldpharm.com

The Chan-Lam coupling , in contrast, utilizes a copper catalyst to couple an arylboronic acid with an amine, alcohol, or other N- or O-nucleophile. nih.gov A significant advantage of this method is that it can often be performed in the presence of air, offering operational simplicity. nih.gov

C-O Bond Formation: Similar to C-N bond formation, copper-catalyzed (Ullmann condensation) and palladium-catalyzed (a variation of Buchwald-Hartwig) methods exist for the coupling of aryl halides or boronic acids with alcohols and phenols to form aryl ethers. The Chan-Lam coupling is also applicable for C-O bond formation using arylboronic acids and alcohols. researchgate.net

Despite the broad utility of these methods, no specific studies detailing the use of this compound in either C-N or C-O bond-forming reactions were found. One related study detailed the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives, which bear a similar structural motif, for evaluation as potential treatments for Parkinson's disease. nih.gov

2 Benzyloxy 4,5 Dimethylphenylboronic Acid As a Building Block in Complex Organic Synthesis

Construction of Polyaromatic Systems

The synthesis of polyaromatic hydrocarbons (PAHs) and their derivatives is a significant area of research in materials science and medicinal chemistry. Arylboronic acids are fundamental reagents in these syntheses, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.

Theoretically, 2-Benzyloxy-4,5-dimethylphenylboronic acid could serve as a key component in the construction of complex polyaromatic structures. The benzyloxy group offers a strategic advantage as a protecting group for a phenol (B47542), which can be deprotected in later synthetic steps to yield a hydroxylated polyaromatic system. The dimethyl substitution on the phenyl ring influences the electronic properties and solubility of the resulting molecule.

A hypothetical application could involve the coupling of this compound with a dihalo-aromatic compound. A subsequent debenzylation step would yield a dihydroxylated polyaromatic product, a scaffold present in various natural products and functional materials. However, it is important to reiterate that while the Suzuki-Miyaura coupling is a well-established method for PAH synthesis, specific examples employing this compound are not documented in peer-reviewed literature.

Role in Sequential and Convergent Synthetic Strategies

Sequential and convergent syntheses are advanced strategies for the efficient construction of complex molecules. A convergent approach involves the synthesis of separate fragments of a target molecule, which are then joined together in the final stages. Sequential synthesis, in contrast, involves the step-by-step modification of a starting molecule.

The structure of this compound is well-suited for both approaches. In a convergent synthesis, it could represent a pre-functionalized aromatic fragment. For instance, it could be coupled with another complex molecular fragment containing a halide, leading to a rapid increase in molecular complexity.

In a sequential strategy, the boronic acid moiety can be transformed into other functional groups after an initial coupling reaction. For example, after a Suzuki-Miyaura coupling, the resulting biaryl system could undergo further reactions at the benzylic position or the methyl groups, allowing for a step-wise elaboration of the molecular structure. The presence of the benzyloxy group also allows for selective deprotection to reveal a reactive phenol group at a desired stage in a multi-step synthesis. Despite these theoretical possibilities, there is no specific documentation of this compound being utilized in published sequential or convergent synthetic routes.

Precursor for Advanced Chemical Scaffolds and Frameworks

Phenylboronic acids are recognized as valuable precursors for a wide array of chemical scaffolds and frameworks, including those with applications in medicinal chemistry and materials science. These scaffolds often feature heterocyclic rings or other complex structural motifs.

The functional groups present in this compound make it a potentially valuable starting material. The boronic acid itself can be used to form not only carbon-carbon bonds but also carbon-heteroatom bonds. For example, it could participate in Chan-Lam coupling reactions to form aryl ethers or aryl amines, leading to diverse heterocyclic frameworks.

Furthermore, the phenolic oxygen, protected by a benzyl (B1604629) group, and the two methyl groups on the aromatic ring provide sites for further functionalization. This could allow for the development of libraries of compounds based on a common scaffold derived from this boronic acid. These derivatives could then be screened for biological activity or material properties. While the potential is evident from its structure, there are currently no published examples of advanced chemical scaffolds or frameworks being synthesized from this compound.

Advanced Methodological Advancements in Boronic Acid Chemistry Utilizing the Compound

Iterative Cross-Coupling Strategies

Iterative cross-coupling represents a powerful strategy for the controlled, sequential assembly of complex molecules, such as oligoarenes, from simpler building blocks. acs.org This approach circumvents the need to synthesize a unique, highly functionalized precursor for each target molecule. A key challenge in iterative synthesis is achieving chemoselectivity, wherein one reactive site is addressed while others remain dormant until desired. acs.org

In the context of boronic acids, this control is often achieved by using protecting groups on the boron atom. acs.orgacs.org For a molecule like 2-Benzyloxy-4,5-dimethylphenylboronic acid, an iterative approach would typically involve its protection, for instance, as an N-methyliminodiacetic acid (MIDA) boronate ester. This protection renders the boronic acid moiety unreactive towards Suzuki-Miyaura coupling conditions. acs.org The protected boronate can then be coupled with another aryl halide. Subsequently, the MIDA group can be cleaved under mild aqueous basic conditions to reveal the free boronic acid, which is then available for a subsequent coupling reaction. acs.org

This strategy allows for the controlled, step-wise construction of complex aryl structures. The benzyloxy group on the this compound acts as a stable protecting group for the phenolic oxygen, which can be removed at a later synthetic stage if the free phenol (B47542) is desired. The differential reactivity of various boron substituents is central to these protecting group-free strategies. nih.gov

Table 1: Representative Yields in a Hypothetical Iterative Suzuki-Miyaura Coupling Sequence

| Step | Reactants | Product | Representative Yield (%) |

| 1 | MIDA-protected 2-Benzyloxy-4,5-dimethylphenylboronate + Aryl Halide A | Coupled Product 1 | 95 |

| 2 | Deprotection of Coupled Product 1 | Free Boronic Acid 1 | 98 |

| 3 | Free Boronic Acid 1 + Aryl Halide B | Final Coupled Product | 92 |

This table illustrates typical high yields achievable in iterative coupling sequences based on MIDA-protected boronate esters, as a model for the application of this compound.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.orgacsgcipr.org The Suzuki-Miyaura reaction is particularly well-suited for adaptation to flow systems. mdpi.comtandfonline.com

In a typical flow setup for a Suzuki-Miyaura coupling involving this compound, solutions of the boronic acid, an aryl halide, and a base would be pumped and mixed before entering a heated column packed with a heterogeneous palladium catalyst. mdpi.comvapourtec.com The use of a packed-bed reactor containing an immobilized catalyst, such as palladium on carbon (Pd/C) or a polymer-supported palladium complex, simplifies product purification by eliminating the need to remove the catalyst from the reaction mixture. acs.orgvapourtec.com

The reaction parameters, including temperature, flow rate (which determines the residence time in the catalytic reactor), and reactant concentrations, can be precisely controlled to optimize the yield and purity of the resulting biaryl product. vapourtec.com For a sterically hindered substrate like this compound, higher temperatures may be required to achieve a satisfactory reaction rate. Flow reactors allow for safe operation at temperatures above the solvent's boiling point due to the pressurized nature of the system. acsgcipr.org

Table 2: Illustrative Parameters for a Flow Chemistry Suzuki-Miyaura Coupling

| Parameter | Value |

| Catalyst | Heterogeneous Pd/C |

| Substrate 1 | This compound |

| Substrate 2 | Aryl Bromide |

| Base | K₂CO₃ |

| Solvent | Ethanol (B145695)/Water |

| Temperature (°C) | 100 - 150 |

| Residence Time (min) | 2.5 - 10 |

| Conversion (%) | >95 |

This table presents a set of plausible conditions for the continuous flow synthesis of a biaryl using a substituted phenylboronic acid, based on published methodologies for similar compounds. vapourtec.com

Mechanochemical Approaches

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solvent-based synthesis. rsc.orgresearchgate.net Ball milling is a common mechanochemical technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy shaking or rotation. rsc.orgacs.org

The Suzuki-Miyaura cross-coupling has been successfully performed under mechanochemical conditions, often with significantly reduced solvent use. rsc.orgresearchgate.net In a mechanochemical approach with this compound, the solid reactants (boronic acid, aryl halide, a solid base like K₃PO₄, and a palladium catalyst) would be milled together. chemrxiv.org

A technique known as liquid-assisted grinding (LAG) can be employed, where a small amount of a liquid additive is introduced to the solid reaction mixture. rsc.orgorganic-chemistry.org This has been shown to accelerate the reaction rate and improve yields. organic-chemistry.org For instance, the addition of a small quantity of an alcohol like methanol (B129727) can enhance the efficiency of the coupling. organic-chemistry.org The choice of catalyst and ligand system is crucial, with systems like Pd(OAc)₂/DavePhos showing broad applicability in solid-state couplings. rsc.org This solvent-free or low-solvent approach aligns with the principles of green chemistry by reducing waste and potentially simplifying product work-up. organic-chemistry.orgresearchgate.net

Table 3: Comparison of Mechanochemical Suzuki-Miyaura Reaction Conditions

| Condition | Reactants | Catalyst System | Additive | Yield (%) |

| Solvent-Free | Solid Aryl Bromide + Phenylboronic Acid | Pd(OAc)₂/DavePhos | None | 26 |

| LAG | Solid Aryl Bromide + Phenylboronic Acid | Pd(OAc)₂/DavePhos | Olefin | 92 |

| LAG | Aryl Chloride + Phenylboronic Acid | Pd(OAc)₂/PCy₃ | Methanol | 85-95 |

This table summarizes findings from studies on mechanochemical Suzuki-Miyaura reactions, demonstrating the significant improvement in yield with the use of liquid-assisted grinding (LAG) for various aryl halides. rsc.orgorganic-chemistry.org These results provide a model for the expected behavior of this compound under similar conditions.

Computational and Mechanistic Investigations

Quantum Chemical Studies of Boron-Carbon Bonds and Reactivity

The carbon-boron (C-B) bond is the cornerstone of a boronic acid's function in cross-coupling chemistry. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing this bond. DFT calculations can determine key parameters such as bond length, bond dissociation energy, and the distribution of electron density.

Theoretical studies on simpler phenylboronic acids show that the C–B bond is a polar covalent bond, with the boron atom being the electrophilic center. nih.gov For 2-Benzyloxy-4,5-dimethylphenylboronic acid, the C-B bond length is predicted to be within the typical range for arylboronic acids, approximately 1.56 to 1.58 Å. The reactivity of this bond is intrinsically linked to the electronic environment of the phenyl ring.

Natural Bond Orbital (NBO) analysis, a common computational technique, would likely reveal the charge distribution across the molecule. The oxygen of the benzyloxy group and the electron-donating methyl groups are expected to increase the electron density on the aromatic ring through resonance and inductive effects, respectively. This, in turn, influences the Lewis acidity of the boron center and the energetics of C-B bond cleavage during catalytic cycles. nih.gov

Table 1: Predicted Quantum Chemical Parameters for the C-B Bond in this compound (Note: These are estimated values based on data from analogous compounds. Specific experimental or calculated values for this molecule are not available.)

| Parameter | Predicted Value Range | Significance |

| C-B Bond Length | 1.56 - 1.58 Å | Influences bond strength and steric accessibility. |

| C-B Bond Dissociation Energy | 110 - 120 kcal/mol | Energy required for homolytic cleavage; key factor in thermal stability. |

| Bader Charge on Boron Atom | +1.5 to +1.8 e | Indicates the electrophilicity of the boron center. |

| Rotational Barrier (C-B) | 4 - 8 kcal/mol | Energy required to rotate the boronic acid group relative to the phenyl ring, influenced by ortho-substituent. nih.gov |

Molecular Modeling of Transition States in Coupling Reactions

The Suzuki-Miyaura reaction is a complex catalytic process involving several key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com Molecular modeling is crucial for understanding the high-energy transition states that govern the rate and selectivity of these steps.

For this compound, the transmetalation step is of particular interest due to the steric bulk of the ortho-benzyloxy group. This step involves the transfer of the aryl group from the boron atom to the palladium center. Computational models predict that this transfer proceeds through a transition state involving a Pd-O-B linkage after the boronic acid has been activated by a base. rsc.org

Table 2: Predicted Energetic Profile for Key Steps in a Suzuki-Miyaura Coupling (Note: Values are illustrative, based on general DFT studies of Suzuki-Miyaura reactions, and would be specific to the chosen catalyst and reaction conditions. nih.gov)

| Catalytic Step | Key Intermediate/Transition State | Predicted Relative Energy (kcal/mol) | Impact of Substituents |

| Oxidative Addition | Aryl-Pd(II)-Halide Complex | 10 - 15 | Largely unaffected by boronic acid structure. |

| Transmetalation | [Aryl-Pd-O-B(OH)₂-Base]‡ | 15 - 25 | Energy barrier is increased by the ortho-benzyloxy group's steric hindrance. |

| Reductive Elimination | Diaryl-Pd(II) Complex | -5 to -10 | Rate can be influenced by the electronic properties of the aryl group. |

Theoretical Studies on the Electronic and Steric Effects of Substituents

The reactivity of this compound is a direct consequence of the combined electronic and steric effects of its substituents.

Electronic Effects: The benzyloxy group at the ortho position and the two methyl groups at the meta and para positions (relative to the C-B bond) are all classified as electron-donating groups (EDGs). wikipedia.org

Methyl Groups: These groups donate electron density primarily through a weak inductive effect (+I) and hyperconjugation.

The cumulative effect of these EDGs is an increase in the electron density of the phenyl ring. This enhanced nucleophilicity can influence the oxidative addition step in certain cross-coupling reactions. The Hammett equation provides a quantitative way to assess these electronic influences, although its application is more complex for ortho-substituents due to the interplay of steric factors. wikipedia.orglibretexts.org

Steric Effects: The most significant feature of this molecule is the steric hindrance caused by the ortho-benzyloxy group. This is a classic example of the "ortho effect." wikipedia.org This steric bulk forces the B(OH)₂ group to twist out of the plane of the aromatic ring. nih.govpsu.edu This disruption of coplanarity can:

Inhibit Resonance: Reduce the electronic conjugation between the boronic acid moiety and the phenyl ring.

Hinder Catalyst Approach: Increase the activation energy for the transmetalation step in Suzuki-Miyaura coupling by sterically blocking the palladium catalyst from easily accessing the C-B bond. acs.org

Computational studies on other ortho-substituted phenylboronic acids have confirmed that such substituents can significantly impact both the ground-state conformation and the transition-state energies of reactions. mdpi.comrsc.org For this compound, this steric effect is predicted to be the dominant factor controlling its reactivity in catalyzed coupling reactions.

Table 3: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Net Impact on Suzuki Coupling Rate |

| Benzyloxy | Ortho | Electron-donating (+M > -I) | High | Dominantly rate-decreasing due to steric hindrance. |

| Methyl | Para (to C-B) | Electron-donating (+I) | Low | Slightly rate-increasing due to electronic donation. |

| Methyl | Meta (to C-B) | Electron-donating (+I) | Low | Minor electronic effect on reactivity. |

Insufficient Research Data Available for "this compound" in Specified Applications

The general roles of phenylboronic acids are widely documented. They are recognized for their ability to form reversible covalent bonds with diols, a characteristic that is fundamental to their use in sensors and self-healing materials. This reactivity also underpins their potential as building blocks in more complex architectures. However, the specific contributions and performance of the benzyloxy and dimethyl substitutions on the phenyl ring of the target compound in these contexts have not been the subject of detailed investigation in the available literature.

Searches for "this compound" yielded primarily listings from chemical suppliers, which provide basic physicochemical properties but no experimental data on its use in the advanced applications outlined in the query. Broader searches on topics like boronic acid-based biosensors or supramolecular materials did not specifically mention or detail the use of "this compound".

Consequently, this article cannot be generated as requested due to the absence of specific research findings for "this compound" in the following areas:

Exploration in Chemical Biology Tools and Functional Materials

Materials Science Applications:Information on its role as a building block for organic frameworks or its incorporation into polymers and hybrid materials is not present in the surveyed literature.

Until such research is published, a detailed and scientifically accurate article focusing solely on these aspects of "2-Benzyloxy-4,5-dimethylphenylboronic acid" cannot be compiled.

Role in Semiconductor Research

A thorough review of scientific literature and chemical databases yields no specific data or research articles detailing the application or investigation of this compound in the field of semiconductor research. While boronic acids, in general, are explored for their potential in organic electronics and material science, this specific compound has not been a subject of published studies in this area. Consequently, there are no research findings, performance data, or comparative analyses to report on its role as a semiconductor material or precursor.

Conjugation via Click Chemistry